2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUJHDXWIUXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-6-methylbenzo[d]thiazole
The benzothiazole core is synthesized via Hantzsch thiazole condensation. Reacting 2-amino-5-methylthiophenol with α-bromo-4-methylacetophenone in ethanol under reflux yields 2-bromo-6-methylbenzo[d]thiazole. This intermediate is pivotal for subsequent cross-coupling.
Suzuki Coupling with 4-Aminophenylboronic Acid
A palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-6-methylbenzo[d]thiazole and 4-aminophenylboronic acid furnishes 2-(4-aminophenyl)-6-methylbenzo[d]thiazole. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 h, achieving 78% yield.
Phthalimide Formation via Phthalic Anhydride
The aniline intermediate reacts with phthalic anhydride in refluxing acetic acid, cyclizing to form the target phthalimide. This step proceeds in 85% yield, with characterization by ¹H NMR (δ 8.25 ppm, aromatic protons) and melting point (227–228°C).
Palladium-Catalyzed Carbonylation of Diiodoarene
Preparation of 1,2-Diiodo-4-(6-methylbenzo[d]thiazol-2-yl)benzene
Starting from 4-(6-methylbenzo[d]thiazol-2-yl)benzaldehyde, iodination with I₂ and HNO₃ in acetic acid yields the diiodo precursor. This step requires precise stoichiometry to avoid over-iodination, achieving 65% yield.
Carbonylation with Mo(CO)₆
Under Pd(PPh₃)₂Cl₂ (5 mol%) and Nixantphos (10 mol%) catalysis, the diiodoarene reacts with Mo(CO)₆ (1.5 equiv) in 1,4-dioxane at 120°C. This one-pot carbonylation forms the phthalimide ring via dual CO insertion, yielding 70% of the target compound. Key advantages include fewer steps and compatibility with electron-deficient arenes.
Hantzsch Thiazole Synthesis and Direct Phthaloylation
Cyclization of 4-Aminophenylthiourea
4-Aminophenylthiourea, synthesized from 4-nitroaniline reduction and thiourea treatment, undergoes Hantzsch condensation with 2-bromo-1-(6-methylphenyl)ethanone. The reaction proceeds in ethanol at 80°C, yielding 2-(4-aminophenyl)-6-methylbenzo[d]thiazole (62% yield).
Direct Phthaloylation
Heating the aniline intermediate with phthalic anhydride in glacial acetic acid (110°C, 6 h) affords the phthalimide in 80% yield. This method bypasses metal catalysts, making it cost-effective for large-scale synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Phthalimide | Coupling, cyclization | 78–85 | High regioselectivity | Requires palladium catalysts |
| Carbonylation | Diiodoarene synthesis, CO insertion | 70 | One-pot synthesis | Sensitive to moisture and oxygen |
| Hantzsch-Phthaloylation | Thiourea cyclization, acylation | 62–80 | No transition metals | Lower yields in cyclization step |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and isoindoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidepressant Properties
Recent studies have indicated that derivatives of benzothiazole and isoindoline can exhibit significant antidepressant activity. For instance, a series of compounds synthesized from benzothiazole–isoquinoline derivatives demonstrated notable inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. One particular compound showed an IC50 value of 14.80 µM against MAO-B, indicating strong potential as an antidepressant agent .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Isoindole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that certain isoindole derivatives can effectively arrest the cell cycle and induce apoptosis in human cancer cell lines such as Caco-2 and HCT-116 .
Antimicrobial and Antiparasitic Effects
Compounds similar to 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione have also been evaluated for antimicrobial properties against various bacterial strains and parasites like Leishmania tropica. Some derivatives exhibited inhibition comparable to standard antibiotics, suggesting their potential as alternative treatments for infections .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the coupling of benzothiazole with isoindoline derivatives. The characterization of these compounds often employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm their structures and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole or isoindoline rings can significantly influence their pharmacological properties. For instance, halogenated derivatives have shown enhanced antimicrobial activity compared to their non-halogenated counterparts .
Neurodegenerative Diseases
In a study focusing on neurodegenerative diseases complicated by depression, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their ability to inhibit MAO-B and cholinesterase (ChE). The most active compound demonstrated promising results in reducing immobility in forced swim tests, which correlates with antidepressant-like effects .
Cancer Treatment
Another investigation highlighted the antiproliferative effects of isoindole derivatives against cancer cell lines. The study found that specific structural modifications led to increased potency in inhibiting cancer cell growth, showcasing the importance of SAR in developing effective anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione involves its interaction with biological macromolecules. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoheterocyclic Moieties
2-[4-(2-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenyl]isoindoline-1,3-dione (11c)
- Structure: Features a dihydrobenzo[d]thiazole ring (non-aromatic) instead of the fully aromatic benzo[d]thiazole in the target compound.
- Synthesis : Prepared via cyclocondensation, yielding 29% with a melting point >300°C .
- Key Spectral Data :
- IR : NH (3437 cm⁻¹), C=O (1785, 1714 cm⁻¹).
- NMR : δ 2.50 (s, CH₃), aromatic protons at δ 7.15–8.17.
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione (CAS 15850-24-5)
- Structure : Contains a phenylthiazole group instead of benzo[d]thiazole.
- Molecular Formula : C₁₇H₁₀N₂O₂S (MW 306.34) .
- Comparison : The absence of a fused benzene ring in the thiazole moiety reduces planarity and conjugation, likely diminishing bioactivity compared to the benzo[d]thiazole-containing target.
Analogues with Acryloyl Linkers
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
- Structure : Incorporates an indole-acryloyl group.
- Synthesis : Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde (48-hour reaction, NaOH/EtOH) .
- Key Spectral Data :
- IR : C=O (1700–1780 cm⁻¹), C=C (1600–1650 cm⁻¹).
- NMR : Aromatic signals at δ 7.2–8.1, acryloyl protons at δ 6.8–7.0.
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
- Structure : Chlorophenyl substituent on the acryloyl group.
- Synthesis : Similar to Compound 3 but using 4-chlorobenzaldehyde .
- Comparison : The electron-withdrawing Cl substituent increases polarity, which may improve solubility but reduce membrane permeability compared to the methyl group in the target compound.
Analogues with Triazolidine and Thioxo Groups
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Structure : Contains a triazolidine-thione ring.
- Synthesis : Refluxing with thiosemicarbazide (42% yield) .
- Key Spectral Data :
- IR : NH (3437 cm⁻¹), C=S (1217 cm⁻¹).
- NMR : δ 2.50 (s, CH₃), aromatic protons at δ 7.15–8.18.
- Comparison : The thioxo group introduces sulfur-based reactivity, differing from the thiazole’s nitrogen-sulfur synergy in the target compound.
Imidazole and Thiazole Derivatives
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione
- Structure : Imidazole ring substituted with diphenyl groups.
- Synthesis : Four-step process involving cyclization and phthalic anhydride derivatives .
- Comparison : The imidazole core provides basicity and hydrogen-bonding capacity, contrasting with the electron-deficient thiazole in the target compound.
Key Findings and Implications
- Structural Impact : The benzo[d]thiazole moiety in the target compound enhances aromaticity and electronic properties compared to phenylthiazole or dihydro analogs.
- Synthetic Challenges : Yields for thiazole-containing derivatives (e.g., 11c at 29%) suggest steric or electronic hurdles in cyclization steps.
- Bioactivity Potential: Acryloyl-linked derivatives (Compounds 3–6) show cholinesterase inhibition, hinting that the target compound may share similar enzymatic interactions .
Biological Activity
The compound 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione is a member of the isoindoline class of compounds, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzo[d]thiazole moiety, which is known for its pharmacological significance.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those with isoindoline structures. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- IC50 Values : In vitro studies indicated that derivatives similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Thiazole-containing isoindolines were synthesized and tested for their ability to prevent seizures in animal models:
- Efficacy : Some derivatives showed a significant reduction in seizure duration and frequency, indicating their potential as anticonvulsants .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. The presence of electron-withdrawing groups in the structure enhances their activity against various pathogens:
- Activity Spectrum : Compounds related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to established antibiotics .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Protein Interactions : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer proliferation and seizure pathways, leading to altered cellular signaling and apoptosis in cancer cells .
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives:
- Study on Cancer Cell Lines : A study found that a related compound exhibited selective cytotoxicity against human glioblastoma cells (U251), suggesting a targeted approach for brain tumors .
- Antimicrobial Efficacy : Another investigation reported that derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .
Q & A
Basic: What are the established synthetic routes for 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Hydrazine Intermediate Formation : Reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with isatin derivatives (e.g., substituted isatins) in the presence of chloroacetic acid and sodium acetate under reflux in glacial acetic acid .
Cyclization : The reaction mixture is refluxed for 5–6 hours, with progress monitored by thin-layer chromatography (TLC) using DMF-ethanol (1:2) as the eluent .
Purification : The product is recrystallized from DMF-ethanol mixtures to achieve >95% purity. Yield optimization requires precise control of temperature and stoichiometric ratios of reagents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
X-ray Crystallography : Determines crystal structure and confirms stereochemistry (e.g., dihedral angles between benzothiazole and isoindoline moieties) .
NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with benzothiazole protons resonating at δ 7.2–8.1 ppm .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 420.5 for [M+H]) and fragmentation patterns .
IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700 cm for the isoindoline-dione moiety) .
Advanced: How can researchers evaluate the biological activity of this compound in pharmacological studies?
Methodological Answer:
In Vitro Assays :
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated via dose-response curves .
- Antimicrobial Testing : Utilize broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Mechanistic Studies :
- Enzyme Inhibition : Assess interactions with target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) .
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to detect programmed cell death .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
Derivative Synthesis : Introduce substituents at the benzothiazole (e.g., Cl, OCH) or isoindoline-dione moieties via Suzuki coupling or nucleophilic substitution .
Comparative Assays : Test derivatives in parallel with the parent compound using standardized protocols (e.g., fixed concentrations, identical cell lines) .
Statistical Models : Apply multivariate analysis (e.g., PCA or QSAR) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Advanced: How should researchers address contradictions in biological or physicochemical data?
Methodological Answer:
Reproducibility Checks :
- Validate synthesis protocols (e.g., reagent purity, reaction atmosphere) to rule out batch variability .
- Replicate assays across independent labs to confirm activity trends .
Data Reconciliation :
- Use orthogonal analytical methods (e.g., HPLC vs. NMR for purity) to resolve discrepancies in compound integrity .
- Employ isothermal titration calorimetry (ITC) to clarify ambiguous binding affinities .
Advanced: What methodologies assess the environmental impact or stability of this compound?
Methodological Answer:
Environmental Fate Studies :
- Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Hydrolysis Stability : Test stability in aqueous buffers (pH 4–9) at 25°C and 37°C to simulate natural conditions .
Ecotoxicology :
- Daphnia magna Assays : Evaluate acute toxicity (48-h LC) in freshwater crustaceans .
- Soil Adsorption Studies : Measure K values to predict mobility in terrestrial ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
